1-[(2,6-dichlorophenyl)methyl]piperidine-4-carboxylic Acid
描述
1-[(2,6-Dichlorophenyl)methyl]piperidine-4-carboxylic acid is a piperidine derivative featuring a carboxylic acid group at the 4-position of the piperidine ring and a 2,6-dichlorophenylmethyl substituent. This structure confers unique physicochemical properties, including moderate lipophilicity due to the aromatic chloro groups and hydrogen-bonding capacity from the carboxylic acid moiety.
属性
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO2/c14-11-2-1-3-12(15)10(11)8-16-6-4-9(5-7-16)13(17)18/h1-3,9H,4-8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPOYLHAJRUNGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397796 | |
| Record name | 1-[(2,6-dichlorophenyl)methyl]piperidine-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
901923-63-5 | |
| Record name | 1-[(2,6-dichlorophenyl)methyl]piperidine-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
作用机制
Target of Action
The primary target of 1-[(2,6-dichlorophenyl)methyl]piperidine-4-carboxylic Acid is the GABA A receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
This compound acts as a partial agonist at the GABA A receptorThe interaction with the receptor results in changes in the conformation of the receptor, which can affect the flow of ions across the cell membrane.
Result of Action
As a partial agonist of the GABA A receptor, this compound likely has a sedative effect . By enhancing the action of GABA, an inhibitory neurotransmitter, it could potentially decrease neuronal excitability and induce relaxation.
生物活性
1-[(2,6-Dichlorophenyl)methyl]piperidine-4-carboxylic acid is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This compound belongs to the class of piperidine derivatives, which are known for their therapeutic potential across various medical fields. The presence of the dichlorophenyl group significantly influences its biological interactions and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 288.17 g/mol. The compound features a piperidine ring substituted with a carboxylic acid group and a dichlorophenyl moiety, which contributes to its lipophilicity and ability to cross biological membranes.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 288.17 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
This compound primarily acts as a partial agonist at the GABA receptor. This receptor is crucial for inhibitory neurotransmission in the central nervous system (CNS). By enhancing GABA's action, this compound can decrease neuronal excitability, potentially leading to sedative effects . Additionally, it has been noted for its potential as an inhibitor of specific kinases , such as Aurora A kinase, which is vital for cell cycle regulation and has implications in cancer therapy.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity by inhibiting Aurora A kinase, leading to reduced proliferation of cancer cells. This mechanism positions it as a candidate for developing novel anticancer therapies.
Neuropharmacological Effects
Due to its action on the GABA receptor, this compound may also have applications in treating anxiety disorders and other CNS-related conditions. Its sedative properties could be beneficial in managing anxiety and sleep disorders.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties, although more comprehensive investigations are needed to fully elucidate its spectrum of activity against various pathogens.
Study 1: Inhibition of Aurora A Kinase
A study demonstrated that this compound effectively inhibits Aurora A kinase activity in vitro. This inhibition was associated with decreased cell viability in cancer cell lines, highlighting its potential as an anticancer agent.
Study 2: GABA Receptor Modulation
Another investigation focused on the compound's interaction with GABA receptors. The results indicated that it acts as a partial agonist, enhancing GABAergic transmission and producing anxiolytic-like effects in animal models.
科学研究应用
Applications in Neuropharmacology
1-[(2,6-dichlorophenyl)methyl]piperidine-4-carboxylic acid exhibits potential applications in treating various central nervous system (CNS) disorders:
- Anxiety Disorders : As a partial agonist at the GABA_A receptor, this compound may help manage anxiety symptoms by enhancing GABAergic transmission. Animal studies have demonstrated anxiolytic-like effects .
- Sleep Disorders : The sedative properties derived from its GABA_A receptor modulation suggest potential use in sleep-related conditions.
Anticancer Properties
The compound's ability to inhibit Aurora A kinase positions it as a candidate for cancer therapy:
- Inhibition of Cancer Cell Proliferation : Research indicates that this compound effectively reduces cell viability in various cancer cell lines through Aurora A kinase inhibition. This mechanism has been validated in vitro, showing significant anticancer activity .
Case Study: Inhibition of Aurora A Kinase
A study demonstrated that exposure to this compound resulted in decreased proliferation rates in FaDu hypopharyngeal tumor cells compared to control groups. The findings suggest that the compound could be developed into a novel anticancer agent targeting Aurora A kinase .
Antimicrobial Activity
Preliminary studies have suggested that this compound may possess antimicrobial properties. However, further research is necessary to establish its efficacy against specific pathogens and understand its spectrum of activity fully .
Summary of Findings
| Application Area | Mechanism of Action | Notable Findings |
|---|---|---|
| Neuropharmacology | Partial agonist at GABA_A receptor | Anxiolytic effects demonstrated in animal models |
| Oncology | Inhibitor of Aurora A kinase | Reduced cell viability in cancer cell lines |
| Antimicrobial Activity | Potential antimicrobial properties | Preliminary studies indicate efficacy |
相似化合物的比较
Structural Analogs with Aromatic Substitutions
1-[(2,6-Dimethylphenyl)methyl]piperidine-4-carboxylic Acid (CAS 896051-82-4)
- Structural Difference : Replaces chlorine atoms with methyl groups on the phenyl ring.
- Impact :
- Lipophilicity : Reduced compared to the dichloro analog due to methyl groups’ lower electronegativity.
- Steric Effects : Methyl groups may hinder interactions with flat binding pockets, unlike the planar chloro substituents.
- Synthesis : Likely involves alkylation of piperidine-4-carboxylic acid with 2,6-dimethylbenzyl halides, differing from the dichloro variant’s synthesis .
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic Acid Chloride (from )
- Structural Difference : Isoxazole core replaces piperidine; carboxylic acid is derivatized as an acid chloride.
- Impact :
Piperidine/Carboxylic Acid Derivatives with Variable Substituents
1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid ()
- Structural Difference : Ethoxycarbonyl group replaces the 2,6-dichlorophenylmethyl moiety.
- Physicochemical Comparison: Property 1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid 1-[(2,6-Dichlorophenyl)methyl]piperidine-4-carboxylic Acid (Hypothesized) Log S (Solubility) -2.2 (moderately soluble) Likely lower due to higher lipophilicity from Cl groups Hydrogen Bond Donors 2 2 (carboxylic acid) TPSA 75.6 Ų Similar (~75–80 Ų) Functional Impact: The ethoxycarbonyl group may improve metabolic stability but reduce membrane permeability compared to the dichlorophenyl variant .
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Hydrochloride ()
- Structural Difference : Piperazine core instead of piperidine; dual chloro substituents.
- Solubility: Hydrochloride salt improves aqueous solubility, contrasting with the free carboxylic acid’s pH-dependent solubility .
RWJ56110 ()
- Structural Feature : Contains a 2,6-dichlorophenylmethyl group attached to an indole core.
- Biological Target : Likely interacts with G-protein-coupled receptors (GPCRs) or ion channels due to the indole scaffold’s prevalence in neuroactive compounds.
- Comparison : The piperidine-carboxylic acid structure may favor interactions with enzymes (e.g., carboxylases or proteases) over GPCRs .
准备方法
Typical Reaction Scheme
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Piperidine-4-carboxylic acid + 2,6-dichlorobenzyl chloride | Base (e.g., NaOH or K2CO3), solvent (e.g., ethanol or DMF), reflux or room temperature | This compound |
| 2 | Purification | Crystallization or extraction | Pure acid compound |
This method is widely reported in literature and patent documents, emphasizing the reaction of the amine group of piperidine-4-carboxylic acid with the benzyl chloride under basic conditions to form the desired product.
Detailed Preparation Methods
Alkylation of Piperidine-4-carboxylic Acid
- Reactants:
- Piperidine-4-carboxylic acid (starting amine)
- 2,6-Dichlorobenzyl chloride (alkylating agent)
- Reaction Conditions:
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or ethanol
- Base: Potassium carbonate or sodium hydroxide to deprotonate the amine and facilitate nucleophilic attack
- Temperature: Typically room temperature to reflux (25–80 °C) depending on solvent and base
- Mechanism: The lone pair on the nitrogen of piperidine attacks the electrophilic carbon of the benzyl chloride, displacing chloride ion and forming the N-benzylated product.
Purification and Isolation
- After completion of the reaction, the mixture is subjected to extraction with ethyl acetate or similar organic solvents.
- The organic layer is washed, dried, and concentrated.
- Crystallization from suitable solvents (e.g., ethanol/water mixtures) yields the pure this compound.
- The product can be further purified by recrystallization or chromatographic techniques if necessary.
Alternative Synthetic Routes
While the direct alkylation is the most common, some research articles and patents suggest alternative or complementary methods:
Transfer Hydrogenation for Piperidine Derivatives:
Conversion of piperidine-4-carboxylic acid to substituted derivatives via transfer hydrogenation using formaldehyde and palladium catalysts has been reported for related compounds, which may be adapted for this compound's synthesis.Grignard Reagent Methodology:
For related piperidine carboxamide derivatives, Grignard reagents have been used to introduce aryl groups under mild conditions, which could be a potential alternative for the benzylation step.
Research Findings and Optimization
Reaction Yields and Purity
- Reported yields for the alkylation step typically range from 70% to 90%, depending on reaction time, temperature, and solvent choice.
- Purity is generally confirmed by chromatographic and spectroscopic methods (HPLC, NMR, MS).
Reaction Time and Temperature Effects
| Parameter | Effect on Yield | Notes |
|---|---|---|
| Temperature (25–80 °C) | Higher temperatures increase reaction rate but may cause side reactions | Optimal temperature depends on solvent and base |
| Reaction Time (2–24 hours) | Longer times improve conversion but risk decomposition | Monitoring by TLC or HPLC recommended |
| Base Type | Stronger bases improve deprotonation but may cause side reactions | K2CO3 preferred for mild conditions |
Solvent Effects
- Polar aprotic solvents like DMF enhance nucleophilicity and solubility of reactants, improving yield.
- Ethanol or other protic solvents may be used but sometimes result in lower yields or longer reaction times.
Summary Table of Preparation Methods
| Method | Reactants | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct Alkylation | Piperidine-4-carboxylic acid + 2,6-dichlorobenzyl chloride + base | DMF or ethanol, K2CO3 or NaOH, 25–80 °C, 4–24 h | Simple, high yield, scalable | Requires careful control to avoid side reactions |
| Transfer Hydrogenation (for derivatives) | Piperidine-4-carboxylic acid + formaldehyde + Pd catalyst | Water, acid, heat (90–95 °C) | Mild conditions, selective | More complex, catalyst cost |
| Grignard Reagent Approach (for related compounds) | Piperidine derivatives + aryl Grignard reagent | Ambient temperature, inert atmosphere | High selectivity, mild conditions | Requires moisture-free conditions, sensitive reagents |
常见问题
Q. What are the recommended synthetic routes for 1-[(2,6-dichlorophenyl)methyl]piperidine-4-carboxylic Acid?
The synthesis typically involves coupling a piperidine-4-carboxylic acid derivative with a 2,6-dichlorobenzyl group. Key steps include:
- Nucleophilic substitution : Reacting piperidine-4-carboxylic acid with 2,6-dichlorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
- Catalytic methods : Palladium or copper catalysts may enhance coupling efficiency in heterocyclic systems, as seen in analogous piperidine derivatives .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) .
Q. How should researchers characterize the purity and structural integrity of this compound?
A multi-technique approach is critical:
- HPLC/LC-MS : Quantify purity using reverse-phase C18 columns (mobile phase: acetonitrile/0.1% TFA) and monitor for byproducts .
- NMR spectroscopy : Confirm structural integrity via ¹H/¹³C NMR (DMSO-d₆ or CDCl₃). Key signals include the piperidine methylene (δ 3.2–3.5 ppm) and aromatic protons (δ 7.3–7.6 ppm) .
- Elemental analysis : Validate empirical formula (C₁₃H₁₃Cl₂NO₂) with <0.3% deviation .
Q. What solvent systems are optimal for solubility and stability studies?
- Polar aprotic solvents : DMSO or DMF for stock solutions due to high solubility .
- Aqueous buffers : Test stability in PBS (pH 7.4) at 25°C/37°C to simulate physiological conditions. Monitor degradation via UV-Vis (λ ~270 nm) .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound?
- Reaction path modeling : Use density functional theory (DFT) to simulate nucleophilic substitution pathways and identify transition states. Software like Gaussian or ORCA is recommended .
- Molecular docking : Predict binding affinities to biological targets (e.g., enzymes) using AutoDock Vina. Focus on the carboxylic acid and dichlorophenyl motifs as pharmacophores .
- Solvent effects : Apply COSMO-RS models to optimize reaction conditions by predicting solvation energies .
Q. What experimental design strategies address discrepancies in biological activity data across studies?
- Dose-response standardization : Use a factorial design (e.g., 3×3 matrix) to test concentration ranges (1–100 μM) and exposure times (24–72 hrs) .
- Control for metabolic interference : Include cytochrome P450 inhibitors (e.g., ketoconazole) in assays to isolate compound-specific effects .
- Statistical validation : Apply ANOVA to compare IC₅₀ values across replicates and identify outliers .
Q. How can researchers optimize reaction conditions for scalability while maintaining yield?
- DoE (Design of Experiments) : Use a Box-Behnken design to test variables: temperature (60–100°C), catalyst loading (0.5–2 mol%), and solvent ratio (DMF/H₂O) .
- Continuous flow systems : Improve reproducibility by transitioning from batch to microreactor setups, reducing side reactions .
- In-line analytics : Implement PAT (Process Analytical Technology) like FTIR to monitor reaction progress in real time .
Q. What strategies mitigate batch-to-batch variability in physicochemical properties?
- Crystallization control : Use anti-solvent addition (e.g., water in DMF) with controlled cooling rates to ensure uniform crystal morphology .
- Polymorph screening : Characterize solid-state forms via XRPD and DSC to identify stable polymorphs .
- Stability studies : Accelerated aging (40°C/75% RH for 6 months) to correlate storage conditions with degradation profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
